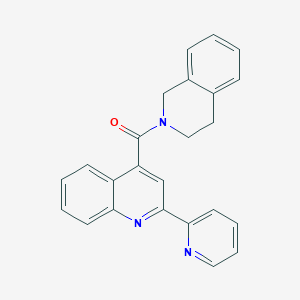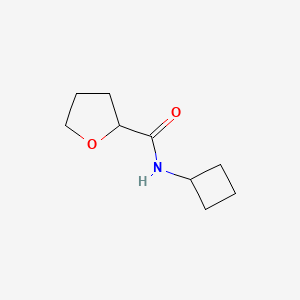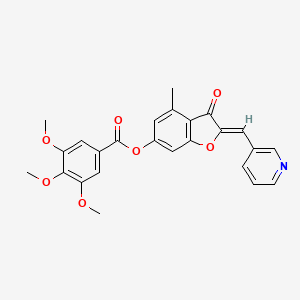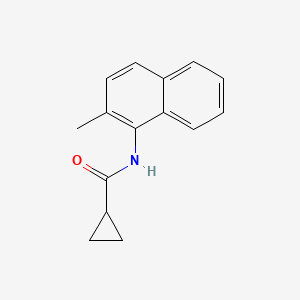
Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions and halogenation. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized through the reaction of substituted alk-3-en-2-ones with isoniazid . Although the exact synthesis of Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, the structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was established using UV-Visible spectrum, FT-IR spectrum, and single crystal X-ray diffraction . These techniques could be used to determine the molecular structure of this compound as well.
Chemical Reactions Analysis
The chemical reactions of related compounds show a range of reactivities. For instance, Methylsulphur trifluoride, a compound with a trifluoromethyl group, reacts with glass, is hydrolyzed rapidly, and decomposes at ambient temperatures . This suggests that this compound may also exhibit interesting reactivity patterns, especially due to the presence of the trifluoromethyl group and the chloro substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with trifluoromethyl groups and halogen substituents are unique. Methylsulphur trifluoride is described as a clear, viscous liquid that attacks glass and is hydrolyzed rapidly . The antimicrobial activity of some isonicotinate derivatives has been tested, showing significant activity against various strains of Mycobacterium tuberculosis . These properties highlight the potential utility of this compound in various applications, including medicinal chemistry.
Applications De Recherche Scientifique
Environmental and Analytical Chemistry
Isomers in Environmental Samples : A study focused on the environmental presence and analysis of isomers related to organophosphate esters, highlighting the significance of analytical chemistry in understanding the distribution and impact of such compounds in the environment (Truong, Diamond, Helm, & Jantunen, 2017). This work underscores the complexity of environmental chemistry and the need for precise analytical methods to assess the fate of chemical compounds.
Green Chemistry and Sustainable Alternatives
Sustainable Solvent Alternatives : Research into bio-based solvents like 2-methyloxolane (2-MeOx) emphasizes the pursuit of greener, more sustainable alternatives to traditional petrochemical solvents. This aligns with the broader goal of reducing environmental impact and finding sustainable solutions for chemical processes (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020). Such studies contribute to the development of safer, more environmentally friendly chemicals and processes.
Advanced Materials and Chemical Synthesis
Trifluoromethanesulfonic Acid in Synthesis : The utilization of trifluoromethanesulfonic acid in organic synthesis showcases the ongoing advancements in chemical synthesis techniques. This compound is pivotal in promoting reactions that form new carbon-carbon and carbon-heteroatom bonds, crucial for developing pharmaceuticals, polymers, and advanced materials (Kazakova & Vasilyev, 2017). This area of research is key to discovering new materials and enhancing the efficiency of chemical processes.
Propriétés
IUPAC Name |
methyl 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-3-14-7(6(5)10)17-4-9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFJUJJWZBTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)



![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)